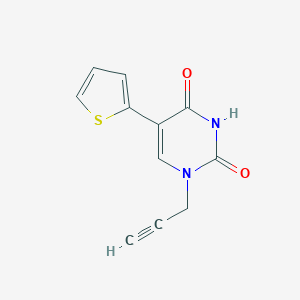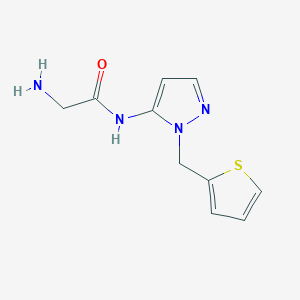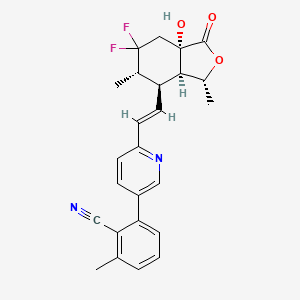![molecular formula C20H21BrN4O2 B14888571 8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a bromine atom, a trimethylcyclohexene moiety, and a pyrimidoindole core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of a brominated indole derivative with a cyclohexenone derivative under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione: The parent compound.
8-Chloro-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione: A similar compound with a chlorine atom instead of bromine.
8-Methyl-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione: A similar compound with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione imparts unique reactivity and biological properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in certain research and industrial applications.
Propiedades
Fórmula molecular |
C20H21BrN4O2 |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
8-bromo-3-[(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylideneamino]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C20H21BrN4O2/c1-10-6-11(2)15(12(3)7-10)9-22-25-19(26)18-17(24-20(25)27)14-8-13(21)4-5-16(14)23-18/h4-6,8-9,11-12,15,23H,7H2,1-3H3,(H,24,27)/b22-9+/t11?,12?,15-/m0/s1 |
Clave InChI |
NYWPAKLNECOAEP-MCTNZJBGSA-N |
SMILES isomérico |
CC1CC(=CC([C@@H]1/C=N/N2C(=O)C3=C(C4=C(N3)C=CC(=C4)Br)NC2=O)C)C |
SMILES canónico |
CC1CC(=CC(C1C=NN2C(=O)C3=C(C4=C(N3)C=CC(=C4)Br)NC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)

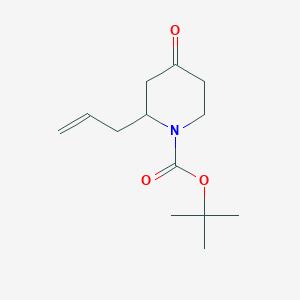
![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)

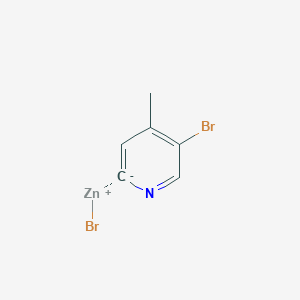
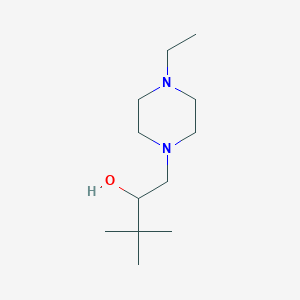

![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
